molecular formula C21H19N3 B14949473 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-9H-carbazol-9-amine

Cat. No.: B14949473
M. Wt: 313.4 g/mol
InChI Key: VXJCQPXPEUCHTL-PXLXIMEGSA-N
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Description

4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their versatile applications in various fields such as optoelectronics, medicinal chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE typically involves the condensation of 9H-carbazole-9-carbaldehyde with N,N-dimethylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9H-carbazole-9-ylmethylamine .

Scientific Research Applications

4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(9H-CARBAZOL-9-YL)IMINO]METHYL]-N,N-DIMETHYLANILINE is unique due to its imine linkage and dimethylaniline moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

4-[(E)-carbazol-9-yliminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C21H19N3/c1-23(2)17-13-11-16(12-14-17)15-22-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-15H,1-2H3/b22-15+

InChI Key

VXJCQPXPEUCHTL-PXLXIMEGSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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